1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide
Description
This compound features a quinoline core substituted with a cyano group at position 3 and a piperidine-4-carboxamide moiety linked to a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the cyanoquinoline scaffold may contribute to π-π stacking interactions in target binding.
Properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2/c24-23(25,26)32-18-7-5-17(6-8-18)29-22(31)15-9-11-30(12-10-15)21-16(13-27)14-28-20-4-2-1-3-19(20)21/h1-8,14-15H,9-12H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQHJVOLETVYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=C(C=NC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a quinoline core substituted with a cyano group and a piperidine moiety. The trifluoromethoxy group enhances its pharmacokinetic properties. Its molecular formula is , with a molecular weight of approximately 392.36 g/mol.
Research indicates that compounds with similar structures often exhibit activity as protein tyrosine kinase inhibitors, which are crucial in regulating cell growth and differentiation. The 3-cyanoquinoline derivatives have been shown to inhibit various kinases, leading to potential applications in cancer therapy. Specifically, they target deregulated protein tyrosine kinases associated with tumor growth and progression .
Biological Activity Overview
The biological activities of 1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide can be summarized as follows:
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that similar quinoline derivatives effectively inhibited PTKs, leading to reduced proliferation in cancer cell lines. The mechanism involves the disruption of signaling pathways essential for tumor growth .
- Anti-inflammatory Effects : Research highlighted the role of this compound in modulating inflammatory responses. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting potential for treating chronic inflammatory conditions .
- Antimicrobial Properties : In vitro studies assessed the antibacterial efficacy against strains such as Salmonella typhi and Staphylococcus aureus. The compound showed promising results, indicating its potential as an antimicrobial agent .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of 1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide are influenced by the trifluoromethoxy group, which enhances solubility and bioavailability. Safety assessments indicate that while the compound exhibits therapeutic potential, further studies are necessary to evaluate long-term effects and toxicity profiles.
Comparison with Similar Compounds
Structural Variations and Key Modifications
The following table summarizes structural differences and inferred pharmacological implications:
Analysis of Substituent Effects
- Quinoline Modifications: 6-Fluoro (): Fluorine’s electronegativity may enhance binding to hydrogen bond acceptors in targets like kinases. 6-Ethoxy (): Ethoxy’s larger size and oxygen lone pairs could alter solubility or steric interactions compared to fluorine.
- Carboxamide-Linked Aromatic Groups: 4-(Trifluoromethoxy)phenyl (Target Compound): The trifluoromethoxy group resists oxidative metabolism, improving half-life .
- Piperidine Modifications :
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : Fluorine () and trifluoromethoxy groups increase logP values, enhancing membrane permeability but risking higher plasma protein binding.
- Metabolic Stability : Trifluoromethoxy and acetylated groups () reduce susceptibility to cytochrome P450 enzymes compared to ethoxy or simple phenyl groups.
- Solubility : Sulfonyl and hydroxy groups () improve aqueous solubility, critical for oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
